3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea
Description
3-(3-Chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a substituted urea derivative characterized by two chlorinated aryl groups and a 3,4-dihydro-2H-pyrrol-5-yl moiety. The molecular formula is deduced as C₁₇H₁₄Cl₂N₃O, with a molecular weight of approximately 348.25 g/mol (calculated by substituting fluorine with chlorine in the analog from ) . The 3,4-dihydro-2H-pyrrol-5-yl group introduces a partially saturated heterocyclic ring, which may influence conformational flexibility and intermolecular interactions .
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15Cl2N3O/c18-12-6-8-15(9-7-12)22(16-5-2-10-20-16)17(23)21-14-4-1-3-13(19)11-14/h1,3-4,6-9,11H,2,5,10H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPJQDUEABWXBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)N(C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C17H17Cl2N3O
- Molecular Weight : 348.24 g/mol
- IUPAC Name : this compound
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Case Study : A study evaluated a series of urea derivatives for their anticancer activity against various cancer cell lines, including HeLa (cervical cancer), SMMC-7721 (liver cancer), and K562 (leukemia). The results showed that certain derivatives had IC50 values ranging from 0.071 μM to 0.164 μM, indicating strong anticancer potential compared to doxorubicin .
The mechanism of action for this class of compounds often involves the inhibition of specific kinases involved in cancer progression. For example, some studies have shown that urea derivatives can act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural components:
- Chloro Substituents : The presence of chloro groups on the phenyl rings has been associated with increased potency against certain cancer cell lines.
- Pyrrole Moiety : The incorporation of the pyrrole structure enhances the compound's ability to interact with biological targets effectively.
Summary of SAR Findings
| Structural Feature | Effect on Activity |
|---|---|
| Chloro Groups | Increases potency |
| Pyrrole Linkage | Enhances interaction with targets |
Additional Biological Activities
Beyond anticancer properties, there is evidence suggesting that related compounds may possess other biological activities such as:
Comparison with Similar Compounds
Key Observations :
- Substituent Effects on Molecular Weight: The dual chlorine atoms in the target compound increase its molecular weight compared to mono-halogenated analogs (e.g., 331.8 g/mol for the 4-fluorophenyl analog vs. ~348.25 g/mol for the target).
Molecular Properties and Substituent Effects
- Halogenation: The 3- and 4-chlorophenyl groups enhance lipophilicity compared to non-halogenated or fluorinated analogs (e.g., 4-fluorophenyl in ). This may improve membrane permeability but reduce aqueous solubility.
- Electronic Effects : Chlorine’s strong electron-withdrawing nature may stabilize the urea carbonyl group, influencing reactivity or intermolecular hydrogen bonding compared to methyl or trifluoromethoxy substituents .
Data Gaps and Limitations :
- No direct experimental data (e.g., melting point, solubility) are available for the target compound.
- Biological activity and crystallographic data (e.g., via SHELX refinement ) remain unexplored in the provided evidence.
Q & A
Q. What are the recommended methodologies for synthesizing 3-(3-chlorophenyl)-1-(4-chlorophenyl)-1-(3,4-dihydro-2H-pyrrol-5-yl)urea, and how can reaction yields be optimized?
Answer: Synthesis typically involves coupling substituted phenylurea precursors with a functionalized pyrrolidine moiety. Key steps include:
- Urea Bond Formation: React 3-chlorophenyl isocyanate with 4-chloroaniline under anhydrous conditions (e.g., in THF or DMF) to form the bis-arylurea intermediate.
- Pyrrolidine Incorporation: Use a nucleophilic substitution or cyclization reaction to attach the 3,4-dihydro-2H-pyrrol-5-yl group. Microwave-assisted synthesis may enhance reaction efficiency and yield .
- Optimization: Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical. Reported yields for analogous urea derivatives range from 81–88% under optimized conditions .
Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?
Answer:
- Spectroscopy:
- NMR: Confirm substituent positions via - and -NMR. For example, urea NH protons typically appear as broad singlets (δ 8–10 ppm), while pyrrolidine protons show characteristic splitting patterns (δ 2–4 ppm) .
- Mass Spectrometry: ESI-MS or HRMS can verify molecular weight (e.g., observed [M+H] peaks should match theoretical values within ±2 ppm) .
- Crystallography: Single-crystal X-ray diffraction (employing SHELX programs) resolves bond lengths, angles, and intermolecular interactions. Refinement protocols in SHELXL ensure accuracy, particularly for disordered chlorophenyl groups .
Advanced Research Questions
Q. What computational strategies are effective for analyzing the electronic properties and binding interactions of this compound?
Answer:
- Wavefunction Analysis: Use Multiwfn to calculate electrostatic potential (ESP) maps, electron localization function (ELF), and Fukui indices. These reveal nucleophilic/electrophilic sites, aiding in predicting reactivity or binding regions .
- Molecular Docking: Employ AutoDock4 to model interactions with biological targets (e.g., enzymes or receptors). Flexible side-chain docking is recommended for receptors with conformational variability. Validate docking poses using MD simulations and binding free energy calculations (MM-PBSA/GBSA) .
Q. How can researchers resolve contradictions in crystallographic data for chlorophenyl-substituted ureas?
Answer: Discrepancies in bond angles or torsional conformations may arise from:
- Disorder in Chlorophenyl Groups: Refine using PART instructions in SHELXL to model alternative positions with occupancy factors .
- Intermolecular Interactions: Hydrogen bonding (N–H···O) and π-stacking can influence packing. Compare Hirshfeld surfaces (generated via CrystalExplorer) across analogs to identify trends .
- Twinned Crystals: Use SHELXD for structure solution and TWIN/BASF instructions in SHELXL for refinement .
Q. What experimental and computational approaches are suitable for studying the compound’s tautomeric or conformational dynamics?
Answer:
- Dynamic NMR: Probe tautomerism (e.g., keto-enol equilibria) by variable-temperature -NMR. Line-shape analysis or EXSY experiments quantify exchange rates .
- DFT Calculations: Optimize tautomers at the B3LYP/6-311++G(d,p) level. Compare computed -NMR shifts with experimental data to identify dominant tautomers .
- Molecular Dynamics (MD): Simulate solvated systems (e.g., in water or DMSO) using AMBER or GROMACS. Analyze RMSD and dihedral angle distributions to map conformational flexibility .
Q. How can researchers design structure-activity relationship (SAR) studies for this compound’s derivatives?
Answer:
- Substituent Variation: Synthesize analogs with fluorophenyl, methyl, or nitro groups at the 3- or 4-positions. Compare bioactivity (e.g., IC values) to establish substituent effects .
- Pharmacophore Modeling: Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond donors/acceptors (e.g., urea carbonyl) and hydrophobic regions (chlorophenyl rings) .
- Data Analysis: Apply multivariate regression (PLS or CoMFA) to correlate electronic (Hammett σ), steric (molar refractivity), and topological descriptors with activity .
Q. What are the challenges in characterizing non-covalent interactions (e.g., halogen bonding) in crystalline forms of this compound?
Answer:
- Halogen Bond Detection: C–Cl···π or C–Cl···O interactions can be identified via X-ray crystallography. Use CrystalExplorer to quantify interaction energies (∼2–5 kJ/mol for Cl···π) .
- Competing Interactions: Hydrogen bonds (e.g., N–H···O) may dominate packing. Compare interaction energies via QTAIM analysis in Multiwfn to prioritize key contacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
